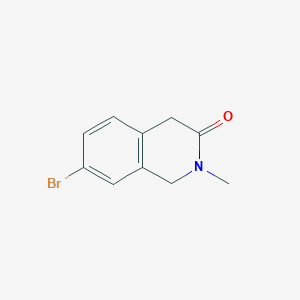

7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2-methyl-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPDCQDJDZSIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695090 | |

| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877265-10-6 | |

| Record name | 7-Bromo-2-methyl-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Abstract: The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed technical overview of a proposed synthetic route and comprehensive characterization strategy for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a functionalized derivative with significant potential as a versatile building block in drug discovery and chemical biology. Addressing an audience of researchers and drug development professionals, this document explains the causal logic behind experimental choices, outlines detailed protocols, and presents predicted analytical data to facilitate its synthesis and validation.

Introduction and Strategic Importance

The isoquinoline nucleus and its oxidized congeners, the isoquinolinones, are foundational motifs in a vast array of natural products and synthetic pharmaceuticals.[1] Their rigid bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, leading to a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

This compound (Figure 1) is a specifically functionalized analog designed for further chemical elaboration. The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments. The N-methyl group prevents undesired secondary reactions at the nitrogen atom, while the lactam functionality offers sites for hydrogen bonding and potential metabolic stability.

This guide presents a robust and logical, albeit proposed, synthetic pathway for this target molecule, grounded in established chemical principles. Furthermore, it provides a complete strategy for its structural confirmation and purity assessment, empowering researchers to confidently synthesize and utilize this valuable chemical entity.

Proposed Synthetic Pathway: A Rationale-Driven Approach

While numerous methods exist for the synthesis of the isomeric 1-isoquinolinones, often via Bischler-Napieralski or Pictet-Spengler type reactions, the construction of the 3-isoquinolinone core requires a distinct strategic approach.[2][4] The most chemically sound and direct method involves an intramolecular Friedel-Crafts acylation. This strategy builds the heterocyclic ring onto the pre-functionalized aromatic core in the final step, ensuring regiochemical control of the bromine substituent.

The proposed two-step synthesis begins with commercially available starting materials and proceeds through a stable intermediate, making it a practical and scalable route.

Figure 1: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1 - N-Alkylation: The synthesis commences with the nucleophilic substitution of 4-bromobenzyl bromide with sarcosine (N-methylglycine). Using a mild base like sodium carbonate in an aqueous/alcoholic solvent system is a standard, high-yielding, and environmentally benign method for this transformation. This selectively forms the required N-benzylated amino acid intermediate.

-

Step 2 - Intramolecular Friedel-Crafts Acylation: This is the key ring-forming step. The carboxylic acid of the intermediate is first converted to a more reactive acid chloride using oxalyl chloride and a catalytic amount of DMF. This in-situ activation is crucial for the subsequent cyclization. The powerful Lewis acid, aluminum chloride (AlCl₃), then promotes the electrophilic attack of the acylium ion onto the electron-rich aromatic ring. The cyclization is directed ortho to the activating alkyl substituent, leading regiospecifically to the desired 6-membered lactam ring and yielding the final product.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis. Standard laboratory safety procedures, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood, are mandatory.

Protocol 3.1: Synthesis of Intermediate N-(4-bromobenzyl)sarcosine

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine sarcosine (1.0 eq), sodium carbonate (2.5 eq), and a 1:1 mixture of ethanol and deionized water (approx. 5 mL per gram of sarcosine).

-

Reaction Initiation: Stir the mixture until all solids are dissolved. To this solution, add 4-bromobenzyl bromide (1.05 eq) portion-wise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane mobile phase).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl bromide.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid (HCl). A white precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. The product is typically of sufficient purity for the next step.

Protocol 3.2: Synthesis of this compound

-

Reagent Setup (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-(4-bromobenzyl)sarcosine (1.0 eq) and dry dichloromethane (DCM, approx. 10 mL per gram). Cool the suspension to 0 °C in an ice bath.

-

Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops). Then, add oxalyl chloride (1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until the solution becomes clear.

-

Friedel-Crafts Cyclization: In a separate, larger flame-dried flask under nitrogen, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in dry DCM. Cool this suspension to 0 °C.

-

Addition: Slowly add the freshly prepared acid chloride solution from step 2 to the AlCl₃ suspension via cannula over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl. Stir vigorously for 30 minutes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Comprehensive Characterization Strategy

Confirming the identity and purity of the final compound is paramount. A multi-technique approach provides unambiguous structural validation.

Figure 2: Workflow for the analytical characterization of the target compound.

Predicted Analytical Data

The following tables summarize the expected data from key analytical techniques. These predictions are based on the known molecular structure and data from analogous compounds.[5]

Table 1: Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₀H₁₀BrNO | --- |

| Monoisotopic Mass | 238.9997 | Calculated for C₁₀H₁₀⁷⁹BrN¹⁴O¹⁶ |

| HRMS (M+H)⁺ | 240.0073 | High-resolution mass spectrometry provides exact mass, confirming elemental composition. |

| Isotopic Pattern | M⁺ and M+2 peaks of ~1:1 intensity | This is the characteristic signature for a molecule containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).[6] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

-

¹H NMR (400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~ 7.35 d, J ≈ 8.2 Hz 1H Ar-H (H5) Aromatic proton ortho to the bromine atom. ~ 7.25 dd, J ≈ 8.2, 2.0 Hz 1H Ar-H (H6) Aromatic proton meta to bromine, split by H5 and H8. ~ 7.05 d, J ≈ 2.0 Hz 1H Ar-H (H8) Aromatic proton ortho to the CH₂ group, split by H6. ~ 4.20 s 2H C(1)-H ₂ Benzylic protons adjacent to the aromatic ring. ~ 3.50 s 2H C(4)-H ₂ Protons alpha to the carbonyl group. | ~ 3.10 | s | 3H | N-CH ₃ | Methyl group attached to the nitrogen atom. |

-

¹³C NMR (100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale ~ 168.5 C =O (C3) Typical chemical shift for a tertiary amide carbonyl. ~ 137.0 Ar-C Quaternary aromatic carbon (C4a). ~ 134.5 Ar-C Quaternary aromatic carbon (C8a). ~ 131.0 Ar-C H Aromatic methine carbon (C6). ~ 129.5 Ar-C H Aromatic methine carbon (C8). ~ 128.0 Ar-C H Aromatic methine carbon (C5). ~ 121.0 Ar-C -Br (C7) Aromatic carbon directly attached to bromine. ~ 55.0 C H₂ (C1) Benzylic carbon adjacent to the aromatic ring. ~ 52.0 C H₂ (C4) Carbon alpha to the carbonyl. | ~ 38.0 | N-C H₃ | N-methyl carbon. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Functional Group | Vibration Type |

| ~ 3050 | Aromatic C-H | Stretch |

| ~ 2930, 2850 | Aliphatic C-H | Stretch |

| ~ 1670 | C=O (Amide) | Stretch (strong) |

| ~ 1600, 1480 | C=C | Aromatic Ring Stretch |

| ~ 1250 | C-N | Stretch |

| ~ 820 | C-H | Aromatic Out-of-Plane Bend |

| ~ 650 | C-Br | Stretch |

Safety, Handling, and Storage

-

Safety: While specific toxicity data for this compound is unavailable, it should be handled with care. Based on its structure and precursors, it may be an irritant to the skin, eyes, and respiratory tract.[7][8] All manipulations should be performed in a fume hood.

-

Handling: Use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route, centered on a regioselective intramolecular Friedel-Crafts acylation, is robust and logical. The detailed characterization plan, including predicted data for MS, NMR, and IR spectroscopy, offers a clear roadmap for structural verification. By providing both the "how" and the "why" of the scientific process, this document equips researchers with the necessary knowledge to produce and validate this valuable chemical tool for advancing drug discovery and organic synthesis.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Buy 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1313399-68-6 [smolecule.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1313399-68-6 Cas No. | 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | Matrix Scientific [matrixscientific.com]

biological evaluation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

An In-Depth Technical Guide to the Biological Evaluation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Abstract

This compound is a synthetic compound belonging to the isoquinolinone class of heterocyclic molecules. While specific biological data for this exact compound is sparse in publicly available literature, the isoquinolinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been explored for various therapeutic applications, including the treatment of hyperproliferative diseases. This guide outlines a comprehensive, tiered strategy for the systematic , from initial in vitro screening to in vivo proof-of-concept studies. The methodologies described herein are grounded in established drug discovery principles and are designed to rigorously assess the compound's therapeutic potential, elucidate its mechanism of action, and provide a framework for its further development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biological assays.

| Property | Value | Source |

| Molecular Formula | C10H10BrNO | |

| Molecular Weight | 240.10 g/mol | |

| IUPAC Name | 7-bromo-2-methyl-3,4-dihydroisoquinolin-3-one | |

| CAS Number | 1403483-79-5 | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in DMSO and other organic solvents | - |

Part 1: Initial In Vitro Evaluation: Cytotoxicity and Target Class Identification

The primary objective of this initial phase is to ascertain whether this compound exhibits biological activity in a relevant context and to generate early hypotheses about its potential molecular targets. Given that structurally related isoquinolinone derivatives have been investigated for treating hyperproliferative diseases, a logical starting point is to screen for anti-cancer activity.

Broad-Spectrum Cytotoxicity Screening

The first experimental step is to assess the compound's ability to inhibit the growth of human cancer cell lines. A broad-panel screen, such as the NCI-60 panel, provides an unbiased view of its activity across various cancer types and can offer early clues about its mechanism of action based on patterns of sensitivity.

Experimental Protocol: Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cells from a diverse panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], U87 [glioblastoma]) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM) and add them to the wells. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Cell Fixation: Gently remove the media and fix the remaining cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Hypothetical Data Summary

| Cell Line | Cancer Type | GI50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 8.1 |

| HCT116 | Colon | 2.5 |

| U87 | Glioblastoma | > 100 |

Interpretation: The hypothetical data suggest that this compound exhibits selective cytotoxicity, with potent activity against colon and breast cancer cell lines but little effect on the glioblastoma line. This selectivity is a desirable characteristic for a drug candidate and warrants further investigation into the molecular drivers of this differential sensitivity.

Target Hypothesis Generation

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with several important enzyme classes. The next logical step is to narrow down the most probable targets.

-

Kinases: Many kinase inhibitors incorporate a heterocyclic core. The compound could potentially interfere with ATP binding in the kinase domain.

-

Poly (ADP-ribose) polymerases (PARPs): PARP inhibitors often contain a bicyclic lactam structure similar to the isoquinolinone core.

Workflow for Target Identification

Caption: Workflow for identifying and validating the molecular target.

Part 2: Elucidation of Cellular Mechanism of Action

Once a primary molecular target is validated, the focus shifts to understanding how target engagement translates into the observed cytotoxic phenotype. This involves interrogating key cellular pathways affected by the compound.

Cell Cycle Analysis

A common effect of anti-proliferative compounds is the induction of cell cycle arrest, preventing cancer cells from dividing.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Treatment: Treat a sensitive cell line (e.g., HCT116) with this compound at concentrations corresponding to 1x and 5x its GI50 for 24 hours.

-

Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

-

Staining: Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Treatment with an effective anti-proliferative agent would be expected to cause an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), indicating interference with cell division checkpoints.

Apoptosis Induction Assay

The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis) in malignant cells.

Experimental Protocol: Annexin V/PI Staining

-

Treatment: Treat HCT116 cells with the compound at 1x and 5x GI50 for 48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Expected Outcome: A significant increase in the population of Annexin V-positive cells would confirm that the compound's cytotoxic effect is mediated through the induction of apoptosis.

Signaling Pathway Analysis

Assuming the compound is identified as a kinase inhibitor (e.g., an inhibitor of MEK1/2), the next step is to confirm its effect on the relevant signaling pathway within the cell.

Hypothetical Signaling Pathway: MAPK/ERK Pathway

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: Western Blotting

-

Treatment and Lysis: Treat HCT116 cells with the compound for a short duration (e.g., 2-6 hours). Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for key proteins in the pathway (e.g., phospho-ERK, total-ERK, and a loading control like GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Expected Outcome: If the compound inhibits MEK, a dose-dependent decrease in the level of phosphorylated ERK (p-ERK) should be observed, while the levels of total ERK and the loading control remain unchanged. This provides direct evidence of target modulation in a cellular context.

Part 3: In Vivo Proof of Concept

Promising in vitro data must be translated to an in vivo setting to assess the compound's drug-like properties, including its pharmacokinetics, safety, and efficacy in a living organism.

Workflow for In Vivo Efficacy Study

Caption: Workflow for a xenograft tumor model efficacy study.

Maximum Tolerated Dose (MTD) Study

Before an efficacy study, it is crucial to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This is typically done in healthy mice by administering escalating doses and monitoring for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur, over a 1-2 week period.

Xenograft Tumor Model Efficacy Study

This study directly tests the compound's ability to inhibit tumor growth in a living animal.

Experimental Protocol

-

Tumor Implantation: Subcutaneously implant HCT116 cancer cells into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, compound at one or two dose levels below the MTD).

-

Treatment: Administer the compound and vehicle daily via an appropriate route (e.g., oral gavage) for a set period (e.g., 21 days).

-

Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage and evaluate any signs of toxicity based on body weight changes or clinical observations.

Successful Outcome: A successful outcome would be a statistically significant reduction in tumor volume and weight in the compound-treated group compared to the vehicle control group, with minimal impact on mouse body weight, indicating a favorable therapeutic window.

Conclusion and Future Directions

This guide presents a logical and comprehensive framework for the . By systematically progressing from broad in vitro screening to specific mechanism of action studies and finally to in vivo proof of concept, researchers can build a robust data package to support the compound's potential as a therapeutic agent. Positive results from this evaluation cascade would justify further investment in medicinal chemistry efforts to optimize potency and drug-like properties, as well as more extensive preclinical toxicology and pharmacokinetic studies required for clinical development.

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Isomeric Landscape

In the realm of medicinal chemistry and drug development, precise characterization of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide focuses on 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a heterocyclic compound of interest.

It is crucial to acknowledge from the outset the challenges in sourcing direct experimental data for this specific molecule. The scientific literature and chemical databases often contain extensive information on closely related isomers, which can lead to ambiguity. This guide will therefore not only present the available information pertinent to the target compound but also draw judicious comparisons with its key isomers to provide a comprehensive analytical perspective. We will delve into established methodologies for determining these properties, offering a robust framework for researchers to characterize this and similar novel chemical entities.

Molecular Identity and Structural Analogs

The unique arrangement of atoms in this compound defines its chemical behavior. Understanding its structure in relation to its isomers is the first step in a thorough physicochemical evaluation.

Target Compound: this compound

-

Molecular Formula: C₁₀H₁₀BrNO

-

Molecular Weight: 240.10 g/mol [1]

Key Isomers and Analogs:

-

7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: A significant isomer where the carbonyl group is at the 1-position.

-

CAS Number: 1313399-68-6[1]

-

-

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one: The N-unmethylated analog of the target compound.

-

7-bromo-1,2,3,4-tetrahydroisoquinoline: The fully reduced, non-keto analog.

-

CAS Number: 17680-55-6[4]

-

The subtle differences in the position of the carbonyl group and the presence or absence of the N-methyl group can significantly impact properties such as polarity, hydrogen bonding capacity, and crystal packing, thereby influencing melting point, solubility, and lipophilicity.

Core Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data for this compound, we present a summary of available data for its close analogs. This comparative approach allows for informed estimations and highlights the importance of empirical determination.

| Property | 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (Isomer) | 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one (Analog) |

| CAS Number | 1313399-68-6[1] | 943751-93-7[2][3] |

| Molecular Formula | C₁₀H₁₀BrNO[1] | C₉H₈BrNO[2] |

| Molecular Weight | 240.10 g/mol [1] | 226.07 g/mol [2] |

| Predicted pKa | -1.99 ± 0.20 | Not Available |

| Predicted LogP | 2.04342 | 1.6214 |

| Predicted Boiling Point | 361.1 ± 42.0 °C | Not Available |

| Predicted Density | 1.500 ± 0.06 g/cm³ | Not Available |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.1 Ų |

Note: The data presented for the isomer and analog are computationally predicted and should be used as a guide for experimental design.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

This section provides detailed, field-proven protocols for the empirical determination of key physicochemical properties, emphasizing the causality behind experimental choices.

Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.

This is a classical and widely used method for determining the melting range of a crystalline solid.[5][6][7][8]

Protocol:

-

Sample Preparation: Finely powder a small amount of the crystalline solid. Introduce the powder into a capillary tube, ensuring a packed column of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in optimizing the subsequent, more accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion). This range is the melting point.

Causality: A narrow melting range (typically < 2 °C) is indicative of high purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[5]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can accurately determine the melting point (as the peak of the endothermic transition) and the enthalpy of fusion. DSC is also a powerful tool for purity analysis based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[12][13]

-

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperatures. While not a direct measure of melting point, it can indicate if the compound decomposes at or before melting.[9][10]

Experimental Workflow for Thermal Analysis:

Caption: Workflow for DSC and TGA analysis.

Solubility

Solubility is a critical parameter influencing bioavailability and formulation development.

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.

Causality: This method provides the true equilibrium solubility, which is essential for understanding the intrinsic dissolution behavior of the compound.

Logical Relationship for Solubility Testing:

Caption: Logical flow for thermodynamic solubility determination.

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a compound at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.

For compounds with sufficient aqueous solubility, potentiometric titration is a direct and accurate method.

Protocol:

-

Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water, co-solvent mixture).

-

Titration: Titrate the solution with a standardized acid or base, monitoring the pH with a calibrated electrode after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Causality: The pKa corresponds to the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.

For poorly soluble compounds, modifications such as co-solvent or surfactant-based potentiometry can be employed.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water for the neutral species, or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

This is the traditional method for LogP determination.

Protocol:

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or buffer).

-

Equilibration: The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: This method directly measures the partitioning behavior of a compound between a lipophilic and a hydrophilic environment.

RP-HPLC offers a rapid and high-throughput alternative for estimating lipophilicity.

Protocol:

-

Chromatography: The compound is injected onto a reversed-phase HPLC column (e.g., C18) and eluted with a mobile phase of varying organic solvent composition.

-

Retention Time Measurement: The retention time of the compound is measured.

-

Correlation: The logarithm of the capacity factor (k') is correlated with the known LogP values of a set of standard compounds run under the same conditions.

-

LogP Estimation: The LogP of the unknown compound is then calculated from its retention time using the established correlation.

Causality: The retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity.

Experimental Workflow for Lipophilicity Determination by RP-HPLC:

Caption: Workflow for LogP determination using RP-HPLC.

Spectral Characterization

While not strictly physicochemical properties, spectral data are integral to confirming the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the elemental composition (high-resolution MS) and fragmentation patterns, which aid in structure elucidation.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, C-Br, aromatic C-H) based on their characteristic vibrational frequencies.

For novel compounds, a full suite of spectral analyses is essential for unambiguous structural confirmation.

Conclusion: A Framework for Comprehensive Characterization

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. While direct experimental data for this specific molecule is currently limited in the public domain, this guide empowers researchers with:

-

An understanding of its molecular context through comparison with its isomers.

-

Detailed, field-proven protocols for the empirical determination of its key physicochemical properties.

-

The scientific rationale behind the selection and execution of these experimental methods.

By applying these methodologies, researchers can generate the robust and reliable data necessary to advance their research and development programs, ultimately unlocking the full potential of this and other novel chemical entities.

References

- 1. Buy 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1313399-68-6 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, CasNo.943751-93-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ursinus.edu [ursinus.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. uomosul.edu.iq [uomosul.edu.iq]

- 9. matestlabs.com [matestlabs.com]

- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. thermalsupport.com [thermalsupport.com]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. iitk.ac.in [iitk.ac.in]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, a key building block for researchers and scientists in the field of medicinal chemistry and drug development. We will delve into its chemical properties, synthetic utility, and its role as a versatile scaffold in the generation of novel therapeutic agents.

Introduction: The Strategic Importance of the Isoquinolinone Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have demonstrated potential in treating infective pathogens, neurodegenerative disorders, and cancer.[1] The isoquinolinone core, a derivative of the THIQ structure, has garnered significant attention for its role in the development of targeted therapies.[3][4] this compound, with its strategically placed bromine atom and N-methyl group, serves as a highly valuable intermediate for creating diverse libraries of compounds for drug discovery programs.

Part 1: Core Compound Profile

This compound is a substituted dihydroisoquinolinone derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of approximately 240.10 g/mol .[5] The key structural features are a bicyclic isoquinoline core, partially saturated at the 3,4-positions, a lactam functionality at the 1-position, a bromine substituent at the 7-position of the aromatic ring, and a methyl group on the nitrogen atom at the 2-position.[5]

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily based on computational predictions due to limited experimentally determined data.[5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | [5] |

| Molecular Weight | ~240.10 g/mol | [5] |

| Predicted Boiling Point | 361.1 ± 42.0 °C | [5] |

| Predicted Density | 1.500 ± 0.06 g/cm³ | [5] |

| Calculated LogP | 2.04342 | [5] |

| Topological Polar Surface Area | 29.1 Ų | [5] |

The moderate lipophilicity, as indicated by the calculated LogP, suggests good solubility in organic solvents, a favorable characteristic for a synthetic building block.[5]

Part 2: Synthesis and Reactivity

Several synthetic strategies can be employed to construct the this compound core. A common and effective method is the Bischler-Napieralski reaction . This approach typically starts with N-acetyl-2-(4-bromophenyl)ethylamine as a precursor.[5] Treatment with a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 170°C) facilitates the cyclization to yield the desired dihydroisoquinolinone in good yields (60-80%).[5]

Another viable method is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While not explicitly detailed for this specific compound in the search results, it remains a powerful tool for isoquinoline synthesis.[5]

The true value of this compound lies in its reactivity, which allows for the introduction of diverse functional groups.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 7-position is amenable to nucleophilic substitution reactions, enabling the introduction of a wide range of substituents.[5]

-

Cross-Coupling Reactions: The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this intermediate.

-

Carbonyl Group Chemistry: The lactam carbonyl group can be reduced to the corresponding amine, providing access to the 1,2,3,4-tetrahydroisoquinoline core.[5]

-

Cyclization Reactions: The core structure can participate in further cyclization reactions to generate more complex polycyclic systems.[5]

The following diagram illustrates a general workflow for the derivatization of this compound.

Caption: General derivatization workflow for this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline scaffold and its derivatives have been investigated for a multitude of therapeutic applications.[1][2] While specific biological activity data for this compound itself is limited, its utility as a precursor to biologically active molecules is well-established through its incorporation into various drug discovery programs.

-

Oncology: The isoquinolinone core is a key feature in a number of kinase inhibitors. For instance, derivatives of this scaffold could be explored as inhibitors of c-KIT and PDGFRα kinases, which are implicated in various cancers.[6] The broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been explored as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a target in oncology.[4]

-

Neuroscience: Tetrahydroisoquinoline derivatives are widely used in neuroscience research, with applications in studying neurotransmitter systems and developing potential treatments for conditions like depression and anxiety.[7]

-

Infectious Diseases: The THIQ nucleus is found in compounds with antibacterial and anti-mycobacterial properties.[1]

-

Inflammatory Diseases: Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamides as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is implicated in autoimmune and autoinflammatory diseases.

The following diagram illustrates the STING signaling pathway and the potential point of intervention for inhibitors derived from the 3,4-dihydroisoquinoline scaffold.

Caption: Simplified STING signaling pathway and the inhibitory action of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

Part 4: Experimental Protocols

The following protocols provide a starting point for researchers looking to utilize this compound in their synthetic workflows.

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

Na₂CO₃ (2.0 eq)

-

Toluene/Ethanol/Water (4:1:1 mixture)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add the degassed solvent mixture (Toluene/Ethanol/Water) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot.

-

LC-MS Analysis: Confirm the formation of the product with the expected mass-to-charge ratio.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the structure of the desired 7-aryl derivative.

Purification:

-

Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for purifying the products of cross-coupling reactions.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Characterization:

-

NMR Spectroscopy:

-

¹H NMR: Expect to see the disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atom and the appearance of new aromatic signals from the coupled aryl group.

-

¹³C NMR: The carbon atom previously bonded to the bromine will show a significant upfield shift. New signals corresponding to the coupled aryl group will also be present.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The characteristic C=O stretch of the lactam will be present, typically in the range of 1650-1680 cm⁻¹.

Conclusion

This compound is a valuable and versatile research chemical that serves as a key building block in the synthesis of diverse libraries of compounds for drug discovery. Its strategic functionalization allows for the rapid exploration of structure-activity relationships, making it an indispensable tool for medicinal chemists. The derivatization of this scaffold has the potential to yield novel therapeutic agents across a range of disease areas, including oncology, neuroscience, and immunology.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 7-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | 1313399-68-6 [smolecule.com]

- 6. US12318374B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (CAS No. 943751-93-7): A Privileged Scaffold for the Development of Novel DNA Repair Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone (CAS No. 943751-93-7), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific biological data for this compound is not extensively published, its isoquinolinone core represents a "privileged scaffold" for the design of targeted therapeutics. This guide will focus on its potential application in the development of inhibitors for DNA repair pathways, a critical area in oncology research. We will delve into the rationale for targeting Tyrosyl-DNA Phosphodiesterase 2 (TDP2), a key enzyme in the repair of topoisomerase II (TOP2)-mediated DNA damage. This document will cover the compound's physicochemical properties, a plausible synthetic route, and detailed, field-proven methodologies for its evaluation as a potential TDP2 inhibitor.

Introduction: The Isoquinolinone Scaffold and the Promise of Targeting DNA Repair

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recurring motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The inherent structural features of this scaffold provide a rigid framework that can be strategically functionalized to achieve high-affinity and selective interactions with biological targets.

7-Bromo-1,4-dihydro-3(2H)-isoquinolinone, with its bromine substitution, is an attractive starting material for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[3] A particularly compelling application for derivatives of this compound lies in the inhibition of DNA damage repair (DDR) pathways. Cancer cells often exhibit a heightened reliance on specific DDR pathways for their survival, and inhibiting these pathways can lead to synthetic lethality, a promising therapeutic strategy.[4][5][6]

One such critical enzyme in DNA repair is Tyrosyl-DNA Phosphodiesterase 2 (TDP2). TDP2 is responsible for repairing DNA double-strand breaks (DSBs) that arise from the action of topoisomerase II (TOP2) poisons, a class of widely used chemotherapeutic agents.[7][8][9] By trapping TOP2-DNA cleavage complexes, these drugs induce cytotoxic DSBs. However, cancer cells can develop resistance by upregulating TDP2, which resolves these complexes and repairs the DNA damage. Therefore, inhibiting TDP2 presents a rational approach to chemosensitize tumors to TOP2 inhibitors and overcome drug resistance.[8][10][11]

This guide will explore the potential of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone as a foundational molecule for the development of novel TDP2 inhibitors.

Physicochemical Properties of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone

A thorough understanding of a compound's physicochemical properties is fundamental for its application in drug discovery and development. The following table summarizes the known and predicted properties of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone.

| Property | Value | Source |

| CAS Number | 943751-93-7 | [4] |

| Molecular Formula | C₉H₈BrNO | [4] |

| Molecular Weight | 226.07 g/mol | [4] |

| Synonyms | 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | 412.6 °C at 760 mmHg (predicted) | [10] |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | [12] |

| logP (octanol-water partition coefficient) | 1.62 (predicted) | [12] |

| Hydrogen Bond Donors | 1 | [12] |

| Hydrogen Bond Acceptors | 1 | [12] |

| Rotatable Bonds | 0 | [12] |

Synthesis and Characterization

A potential synthetic approach could involve the following key steps:

-

Preparation of the N-acyl-β-phenylethylamine precursor: This would involve the acylation of a suitably substituted β-phenylethylamine with an appropriate acylating agent.

-

Cyclization: The N-acyl precursor would then undergo an intramolecular cyclization reaction, often promoted by a dehydrating agent such as phosphorus pentoxide or polyphosphoric acid, to form the dihydroisoquinoline ring system.

Characterization:

Upon successful synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Mechanism of Action: Targeting the TDP2-Mediated DNA Repair Pathway

TDP2 plays a crucial role in the non-homologous end joining (NHEJ) pathway of DNA repair.[4] Its primary function is to resolve the covalent 5'-phosphotyrosyl bond that links TOP2 to DNA after the enzyme has generated a double-strand break.[7] Chemotherapeutic agents known as TOP2 poisons, such as etoposide and doxorubicin, work by stabilizing this TOP2-DNA cleavage complex, leading to an accumulation of cytotoxic DSBs.[8]

TDP2 counteracts the effect of these drugs by hydrolyzing the phosphotyrosyl linkage, allowing the DNA ends to be subsequently ligated and the damage to be repaired.[4] Inhibition of TDP2 would therefore trap the TOP2-DNA complexes, potentiating the cytotoxic effects of TOP2 poisons and preventing the development of drug resistance.

The following diagram illustrates the central role of TDP2 in the repair of TOP2-mediated DNA damage and the proposed mechanism of action for a TDP2 inhibitor.

Caption: The TDP2-mediated DNA repair pathway and the effect of a TDP2 inhibitor.

Experimental Protocols for Evaluation of TDP2 Inhibitory Activity

To assess the potential of 7-Bromo-1,4-dihydro-3(2H)-isoquinolinone or its derivatives as TDP2 inhibitors, a series of biochemical and cell-based assays are required.

Biochemical Assay for TDP2 Inhibition

A fluorescence-based high-throughput screening (HTS) assay is a robust method for the initial evaluation of TDP2 inhibitory activity.[10] This assay typically utilizes a synthetic DNA substrate with a 5'-tyrosyl adduct and a fluorescent reporter.

Principle:

The assay measures the ability of a test compound to inhibit the cleavage of the 5'-phosphotyrosyl bond by recombinant human TDP2. A common substrate is a short oligonucleotide with a tyrosine residue attached to the 5'-phosphate, and a fluorophore and quencher at opposite ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by TDP2, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of recombinant human TDP2 in assay buffer.

-

Prepare a solution of the fluorescently labeled DNA substrate in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 5 µL) of the diluted test compound or vehicle control (DMSO) to each well.

-

Add the TDP2 enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DNA substrate solution (e.g., 10 µL) to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for a biochemical assay to determine TDP2 inhibitory activity.

Cell-Based Assays for Chemosensitization

Following the identification of potent inhibitors in biochemical assays, it is crucial to evaluate their activity in a cellular context. Cell-based assays can determine if the compound can penetrate the cell membrane, engage with the target, and potentiate the cytotoxic effects of TOP2 poisons.

Principle:

These assays measure the viability of cancer cells treated with a TOP2 poison (e.g., etoposide) in the presence and absence of the TDP2 inhibitor. A synergistic effect, where the combination of the two drugs is more effective than the sum of their individual effects, indicates successful chemosensitization.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a suitable cancer cell line (e.g., a human lung cancer or colon cancer cell line) in appropriate growth medium.

-

-

Treatment:

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a matrix of concentrations of the TDP2 inhibitor and a TOP2 poison (e.g., etoposide). Include controls for each drug alone and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Analyze the data using software that can calculate synergy scores (e.g., the Chou-Talalay method to determine the Combination Index, CI). A CI value less than 1 indicates synergy.

-

Future Directions and Conclusion

7-Bromo-1,4-dihydro-3(2H)-isoquinolinone represents a promising starting point for the development of novel inhibitors of DNA repair pathways, particularly targeting TDP2. The strategic location of the bromine atom allows for facile diversification through various chemical reactions, enabling the exploration of the structure-activity relationship (SAR) and the optimization of potency and selectivity.

Future research should focus on:

-

Synthesis of a focused library of derivatives: Modifying the isoquinolinone scaffold at various positions to improve TDP2 inhibitory activity and drug-like properties.

-

In-depth biological characterization: Evaluating the most promising compounds in a panel of cancer cell lines and exploring their mechanism of action in more detail.

-

In vivo studies: Assessing the efficacy and safety of lead compounds in animal models of cancer, both as single agents and in combination with TOP2 poisons.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of DNA-competitive small molecule inhibitors of tyrosyl DNA phosphodiesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tyrosyl-DNA-phosphodiesterases (TDP1 and TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Tyrosyl-DNA phosphodiesterase 2 (Tdp2) repairs DNA-protein crosslinks and protects against double strand breaks in vivo [frontiersin.org]

- 6. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tdp2: A Means to Fixing the Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel deazaflavin analogues potently inhibited tyrosyl DNA phosphodiesterase 2 (TDP2) and strongly sensitized cancer cells toward treatment with topoisomerase II (TOP2) poison etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways [microbialcell.com]

- 12. Biochemical assays for the discovery of TDP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Introduction

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The precise determination of the molecular architecture of novel isoquinoline derivatives is paramount for understanding their structure-activity relationships (SAR) and guiding the development of new therapeutic agents. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation for a specific isoquinoline derivative: 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one.

With the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol , this compound presents a unique set of structural features, including a bicyclic lactam system, a stereogenic center at the nitrogen atom, and a bromine-substituted aromatic ring.[2] The elucidation of its structure is not merely an academic exercise but a critical step in harnessing its potential in pharmaceutical applications, which may include antimicrobial and anticancer activities.[2]

This document will navigate the logical progression of analytical techniques employed to unambiguously confirm the constitution and connectivity of this compound. We will delve into the causality behind the selection of each technique, providing field-proven insights and detailed experimental protocols. The synergistic application of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and single-crystal X-ray diffraction will be explored, culminating in the unequivocal confirmation of the molecular structure.

Strategic Approach to Structure Elucidation

The journey of structure elucidation is a systematic process of piecing together molecular fragments and connectivity information. The logical flow of analysis for this compound is designed to build a comprehensive and self-validating structural picture.

References

Foreword: The Strategic Value of the Brominated Isoquinolinone Core

An In-Depth Technical Guide to the Discovery and History of Bromo-Substituted Isoquinolinones

The isoquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically significant pharmaceuticals.[1][2][3] First isolated from coal tar in 1885, this fused benzopyridine system is the backbone of potent alkaloids like morphine and berberine and is integral to numerous synthetic drugs targeting conditions from cancer to cardiovascular disease.[2][4][5] Within this important class of heterocycles, the introduction of a bromine atom to create bromo-substituted isoquinolinones represents a critical strategic advancement for drug discovery and development.

The bromine atom is far more than a simple substituent; it is a versatile synthetic handle that unlocks immense chemical diversity.[6] Its presence as an excellent leaving group facilitates a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the precise installation of various functional groups.[7][8] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the historical evolution, synthetic methodologies, and pharmacological significance of bromo-substituted isoquinolinones, tailored for researchers and scientists in the field of drug development.

Part 1: The Genesis of Brominated Isoquinolines - Early Discoveries and Synthetic Hurdles

The initial forays into the synthesis of brominated isoquinolines were characterized by the direct application of electrophilic aromatic substitution principles to the isoquinoline core. These early methods, while foundational, often contended with challenges of regioselectivity, harsh reaction conditions, and modest yields.

Direct Electrophilic Bromination

The isoquinoline ring system is relatively electron-poor, making direct bromination with elemental bromine challenging without the use of catalysts.[9] Pioneering work by researchers like Gordon and Pearson demonstrated that 5-bromoisoquinoline could be synthesized by adding liquid bromine to a melt of isoquinoline and a Lewis acid catalyst like aluminum chloride at elevated temperatures.[9][10] While effective, this method typically yielded mixtures of products and required significant purification.

Later refinements focused on controlling the reaction conditions to improve selectivity. A significant step forward involved the use of strong acids, such as concentrated sulfuric acid, in combination with a brominating agent like N-bromosuccinimide (NBS).[9][11] By conducting the reaction at very low temperatures (e.g., -30°C to -15°C), the formation of specific isomers, primarily the 5-bromo and 8-bromo derivatives, could be favored.[9]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline via Direct Bromination

-

Objective: To prepare 5-bromoisoquinoline from isoquinoline using NBS and sulfuric acid.

-

Reagents: Isoquinoline, concentrated sulfuric acid (H₂SO₄), N-bromosuccinimide (NBS).

-

Procedure:

-

To a mechanically stirred vessel containing concentrated H₂SO₄ (42.5 mL) at 0°C, slowly add isoquinoline (5 mL, 42.5 mmol).[11]

-

Cool the resulting mixture to a temperature between -25°C and -15°C.[9][11]

-

In portions, add N-bromosuccinimide (9.83 g, 55.2 mmol) to the cooled mixture, ensuring the temperature is maintained.[11]

-

Allow the reaction to stir at this temperature for a designated period (typically several hours) to ensure complete consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) until a basic pH is achieved.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield pure 5-bromoisoquinoline.

-

-

Causality: The use of highly acidic conditions protonates the isoquinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and directing the bromination to the more electron-rich benzene ring. The low temperature helps control the reaction rate and improves the regioselectivity for the 5-position.

Part 2: The Modern Era - Transition-Metal Catalysis and the Rise of Isoquinolinones

The limitations of classical methods spurred the development of more sophisticated and versatile synthetic strategies. The advent of transition-metal catalysis, particularly with palladium, revolutionized the field, enabling the construction of highly functionalized isoquinolinone cores with unprecedented efficiency and precision.

Bromo-Isoquinolines as Cross-Coupling Hubs

The true synthetic power of bromo-substituted isoquinolines lies in their role as key intermediates for carbon-carbon and carbon-heteroatom bond formation. The bromine atom serves as a reactive site for a multitude of powerful cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reacting a bromo-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst allows for the introduction of diverse aryl, heteroaryl, or alkyl groups.[6][7]

-

Sonogashira Coupling: This reaction with terminal alkynes forges C-C triple bonds, essential for extending molecular frameworks or creating conjugated systems.[1][7]

-

Heck Reaction: The coupling with alkenes, such as acrylates, provides a route to C4-substituted isoquinolines with side chains that can be further modified.[12]

Caption: Bromo-isoquinolinone as a versatile synthetic intermediate.

Palladium-Catalyzed C-H Activation and Annulation

More recently, synthetic chemistry has moved towards even more atom-economical methods like C-H activation. These advanced techniques allow for the direct construction of the isoquinolinone ring from simpler precursors, often incorporating the bromine atom in a single, elegant step. A notable example is the palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl azides in the presence of a bromine source.[13][14] This approach provides selective access to 4-bromoisoquinolinones, which are valuable building blocks.[13][14]

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolinone

-

Objective: To prepare a 4-bromoisoquinolinone derivative via palladium-catalyzed intramolecular cyclization.[13][14]

-

Reagents: o-alkynyl benzyl azide (substrate), Palladium(II) bromide (PdBr₂, catalyst), Copper(II) bromide (CuBr₂, co-catalyst/bromine source), Acetic Acid (HOAc, additive), Dichloroethane (solvent).

-

Procedure:

-

To a reaction vessel, add the o-alkynyl benzyl azide substrate (0.3 mmol), PdBr₂ (5 mol%), and CuBr₂ (3 equivalents).

-

Add dichloroethane (5 mL) as the solvent, followed by acetic acid (2 equivalents) as an additive.

-

Seal the vessel and heat the reaction mixture to 80°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (hexane/ethyl acetate) to isolate the desired 4-bromoisoquinolinone product.

-

-

Causality: In this cascade, the palladium catalyst coordinates with the alkyne, initiating an intramolecular cyclization with the azide group. The presence of CuBr₂ serves as both a re-oxidant for the palladium catalyst and the source of bromine, which is incorporated at the 4-position of the newly formed isoquinolinone ring. The acetic acid additive facilitates the selective formation of the isoquinolinone over the isoquinoline.[14]

Part 3: Pharmacological Importance and Applications

Bromo-substituted isoquinolinones are not merely synthetic curiosities; they are crucial intermediates and, in some cases, bioactive molecules in their own right. Their value in drug discovery stems from their utility in generating libraries of diverse compounds for screening and lead optimization.[6][9][15]

Data Summary

The isoquinolinone scaffold is associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][7][16] The introduction of a bromine atom provides a vector for modification to tune these activities.

| Compound Class | Position of Bromine | Synthetic Utility / Biological Application | Therapeutic Area | References |

| 5-Bromoisoquinoline | 5 | Key intermediate for synthesizing pharmaceutical compounds via cross-coupling.[9] | General Drug Discovery | [9] |

| 7-Bromoisoquinoline | 7 | Building block for derivatives explored for anti-cancer, anti-viral, and anti-inflammatory potential.[7] | Oncology, Virology | [7] |

| 4-Bromoisoquinolinone | 4 | Precursor for C4-substituted analogues with demonstrated cytotoxicity in cancer cell lines.[12][13] | Oncology | [12][13] |

| 6-Bromo-2H-isoquinolin-1-one | 6 | Intermediate for developing inhibitors of ROCK-I and PDK1 kinases.[15] | Neurology, Oncology | [15] |

| 3-Bromo Isoquinoline | 3 | Lead compound for N-arylated derivatives with analgesic and anti-inflammatory activity.[8] | Pain & Inflammation | [8] |

Conclusion and Future Outlook

The journey of bromo-substituted isoquinolinones from challenging synthetic targets to indispensable tools in medicinal chemistry mirrors the evolution of organic synthesis itself. From the brute-force methods of early electrophilic substitution to the elegant and precise control offered by modern transition-metal catalysis, the ability to synthesize these structures has expanded dramatically. Today, these brominated heterocycles are pivotal starting materials for the development of novel therapeutics. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization and photocatalysis, the accessibility and diversity of bromo-substituted isoquinolinones will only increase, further solidifying their role as a truly privileged scaffold in the quest for new medicines.

References

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. jptcp.com [jptcp.com]

- 9. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

spectroscopic data for 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Introduction

This compound is a substituted isoquinoline derivative of interest in medicinal chemistry and drug development.[1] Its structural framework is a common scaffold in various biologically active compounds.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. While direct experimental data for this specific molecule is not widely published, this guide will leverage data from closely related analogs to provide a robust and predictive analysis.

The synthesis of related dihydroisoquinolin-1(2H)-ones often involves methods like the Bischler-Napieralski reaction, starting from precursors such as N-acetyl-2-(4-bromophenyl)ethylamine.[1] Understanding the synthetic route is crucial as it can inform potential impurities that may be observed in the spectra.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectra. Each unique proton and carbon atom will give rise to a distinct signal in the NMR spectra, the molecule's overall mass and fragmentation will be determined by its composition, and its functional groups will exhibit characteristic vibrations in the IR spectrum.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For this compound, we can predict the following signals.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H5 | ~7.8 - 8.0 | d | 1H | ~8.0 | Located ortho to the bromine atom, experiencing deshielding. |

| H6 | ~7.4 - 7.6 | dd | 1H | ~8.0, ~2.0 | Coupled to both H5 and H8. |

| H8 | ~7.2 - 7.4 | d | 1H | ~2.0 | Coupled to H6. |

| C4-H₂ | ~3.6 - 3.8 | s | 2H | - | Methylene protons adjacent to the carbonyl group. |